molecular formula C12H19BF2N2O3 B14773925 3-(difluoromethyl)-1-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

3-(difluoromethyl)-1-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Cat. No.: B14773925
M. Wt: 288.10 g/mol
InChI Key: FGSORTZBPBLLGV-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-1-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a complex organic compound that features a pyrazole ring substituted with difluoromethyl, methoxymethyl, and dioxaborolan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethyl halides.

    Methoxymethylation: The methoxymethyl group can be added using methoxymethyl chloride in the presence of a base.

    Borylation: The dioxaborolan group is introduced through a borylation reaction, often using bis(pinacolato)diboron and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methoxymethyl group.

    Reduction: Reduction reactions can target the difluoromethyl group or the pyrazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the difluoromethyl and methoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride or alkyl halides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(difluoromethyl)-1-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its difluoromethyl group is particularly useful in the design of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow it to interact with various biological targets, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, while the methoxymethyl group can participate in hydrophobic interactions. The dioxaborolan group can act as a Lewis acid, facilitating various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)-1-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • 3-(difluoromethyl)-1-(hydroxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • 3-(difluoromethyl)-1-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole

Uniqueness

What sets 3-(difluoromethyl)-1-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole apart is its combination of functional groups, which provides a unique balance of reactivity and stability. This makes it particularly valuable in both research and industrial applications.

Properties

Molecular Formula

C12H19BF2N2O3

Molecular Weight

288.10 g/mol

IUPAC Name

3-(difluoromethyl)-1-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C12H19BF2N2O3/c1-11(2)12(3,4)20-13(19-11)9-6-8(10(14)15)16-17(9)7-18-5/h6,10H,7H2,1-5H3

InChI Key

FGSORTZBPBLLGV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2COC)C(F)F

Origin of Product

United States

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